rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid
Description
rac-(1R,6S,7R)-3-oxabicyclo[410]heptane-7-carboxylic acid is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring
Properties
CAS No. |
2763584-94-5 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a starting material that contains both an epoxide and a carboxylic acid group. The cyclization reaction is often catalyzed by acids or bases, depending on the desired reaction pathway .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions typically result in various substituted derivatives .
Scientific Research Applications
rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various applications, including enzyme inhibition and modification of biological pathways .
Comparison with Similar Compounds
Similar Compounds
rac-tert-butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: Similar bicyclic structure with an additional nitrogen atom.
rac-(1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride: Contains a nitrogen atom in place of the oxygen in the oxirane ring.
Uniqueness
rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]he
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
